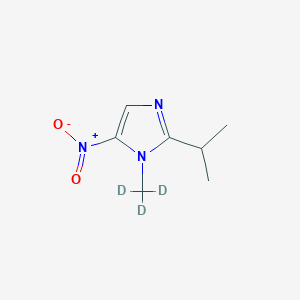
ジブチル錫ビス(2−エチルヘキサノエート)
説明
Dibutyltin bis(2-ethylhexanoate) is used in silanol condensation reactions for caulk and sealant applications and in the production of silicones. It is also used in one or two-component systems compatible with aromatic solvents .
Synthesis Analysis
The synthesis of Dibutyltin bis(2-ethylhexanoate) involves the reaction of dibutyltin oxide with 2-ethylhexanoic acid. The resulting compound is a white solid with a molecular formula of C24H48O4Sn .Molecular Structure Analysis
The linear formula for Dibutyltin bis(2-ethylhexanoate) is [CH3(CH2)3CH(C2H5)CO2]2Sn[(CH2)3CH3]2. It has a molecular weight of 519.35 g/mol and a melting point of 57-59°C .Chemical Reactions Analysis
Dibutyltin bis(2-ethylhexanoate) can participate in various chemical reactions, including silanol condensation reactions and crosslinking reactions in silicone materials and polyurethanes .科学的研究の応用
有機金属化合物
ジブチル錫ビス(2−エチルヘキサノエート)は有機金属化合物です . 有機金属化合物は、薄膜堆積、工業化学、医薬品、LED製造など、さまざまな分野で応用されている、有用な試薬、触媒、前駆体材料です .
薄膜堆積
薄膜堆積の分野では、ジブチル錫ビス(2−エチルヘキサノエート)を前駆体材料として使用できます . 薄膜は、半導体、太陽電池、さまざまな種類のセンサーなど、幅広い用途があります。
工業化学
ジブチル錫ビス(2−エチルヘキサノエート)は、工業化学で触媒として使用できます . 触媒とは、プロセス内で消費されることなく、反応のエネルギー障壁を下げることで化学反応速度を上げる物質です。
医薬品
製薬業界では、ジブチル錫ビス(2−エチルヘキサノエート)を試薬として使用できます . 試薬とは、化学反応を引き起こすためにシステムに追加されるか、反応の開始時に存在する物質または化合物です。
LED製造
ジブチル錫ビス(2−エチルヘキサノエート)は、LEDの製造に使用できます . LED(発光ダイオード)は、非常にエネルギー効率が高く、長寿命な固体照明の一種です。
シロキサン縮合反応
ジブチル錫ビス(2−エチルヘキサノエート)は、シーリング材やシーラントの用途において、シロキサン縮合反応に使用されます . これらの反応は、建設、自動車、エレクトロニクスなど、さまざまな業界で広く使用されているシリコーンの製造において非常に重要です。
シリコーンの製造
ジブチル錫ビス(2−エチルヘキサノエート)は、シリコーンの製造にも使用されます . シリコーンとは、ケイ素原子と酸素原子が交互に結合した鎖であるシロキサンの繰り返し単位で構成される合成化合物のことです。これらの鎖には、炭素、水素、場合によっては他の元素が結合しています。
芳香族溶剤との適合性
ジブチル錫ビス(2−エチルヘキサノエート)は、芳香族溶剤と互換性のある一成分または二成分システムで使用されます . これにより、塗料、ニス、その他のコーティングの製造など、芳香族溶剤が使用されるさまざまな用途で、この物質を使用できます。
作用機序
Target of Action
It is known that organotin compounds like dibutyltin bis(2-ethylhexanoate) are often used as catalysts in organic synthesis .
Mode of Action
Dibutyltin bis(2-ethylhexanoate) is commonly used in organic synthesis to catalyze esterification reactions and acid-catalyzed cyclization reactions . It interacts with its targets by facilitating the reaction process, leading to the formation of desired products.
Biochemical Pathways
The specific biochemical pathways affected by Dibutyltin bis(2-ethylhexanoate) are dependent on the reactions it catalyzes. In general, it can influence the pathways related to the synthesis of esters and cyclic compounds .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Dibutyltin bis(2-ethylhexanoate) are largely dependent on the reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, leading to the formation of desired products .
Action Environment
The action, efficacy, and stability of Dibutyltin bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from fire and oxidizing agents . The compound’s reactivity may also be affected by the presence of other substances in the reaction environment.
生化学分析
Biochemical Properties
Dibutyltin bis(2-ethylhexanoate) is used as a catalyst for silane-silanol condensation reactions in silicone materials and as a crosslinking catalyst for the synthesis of polyurethanes
Cellular Effects
It is known to cause eye and skin irritation, and it is harmful if inhaled, swallowed, or absorbed through the skin . It may also cause respiratory tract irritation .
Temporal Effects in Laboratory Settings
Dibutyltin bis(2-ethylhexanoate) is stable at room temperature
Dosage Effects in Animal Models
It is known to be harmful if swallowed , suggesting that high doses could have toxic or adverse effects.
特性
IUPAC Name |
[dibutyl(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.2C4H9.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWNEFHGANACG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051953 | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2781-10-4 | |
| Record name | 1,1′-(Dibutylstannylene) bis(2-ethylhexanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2781-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin di(2-ethylhexoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLTIN BIS(2-ETHYLHEXANOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSX21S9RGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















